molecular formula C8H7ClN2 B12857152 Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- CAS No. 1803281-15-3

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-

Cat. No.: B12857152
CAS No.: 1803281-15-3
M. Wt: 166.61 g/mol
InChI Key: UYWHEYRFZVXHSZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is unique due to its specific chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and material science.

Biological Activity

Pyrazolo[1,5-a]pyridine derivatives, particularly 5-(chloromethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique heterocyclic structure, which enables it to interact with various biological targets, including protein kinases and other enzymes. This article delves into the biological activity of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-, summarizing key research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit potent anticancer activity. For instance, a study investigating a series of pyrazolo[1,5-a]pyrimidine compounds demonstrated significant inhibition of cancer cell proliferation across various lines. The most effective compounds showed IC50 values in the low nanomolar range, highlighting their potential as anticancer agents. Notably, specific structural modifications enhanced their potency against targets such as CDK2 and PIM kinases .

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives are particularly noted for their role as kinase inhibitors. A comprehensive SAR analysis revealed that the introduction of specific substituents can drastically alter the inhibitory potency against various kinases. For example:

  • Compound Structure : The presence of a chloromethyl group at position 5 significantly enhances binding affinity to kinase targets.
  • IC50 Values : Some derivatives achieved IC50 values as low as 0.6 nM against TrkA kinase, indicating exceptional potency .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives. One notable compound was identified through high-throughput screening as a potential lead for antituberculosis treatment. This compound's ability to inhibit Mycobacterium tuberculosis showcases the versatility of this chemical scaffold in addressing infectious diseases .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyridine derivatives emphasize the importance of molecular modifications in enhancing biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups at strategic positions can optimize binding interactions with target proteins.
  • Hydrogen Bonding : The N1 atom within the pyrazolo ring plays a crucial role in forming hydrogen bonds with amino acids in the active site of kinases, which is essential for potent inhibition .

Data Table: Summary of Biological Activities

CompoundTargetIC50 (nM)Activity Type
Pyrazolo[1,5-a]pyridine 1TrkA0.6Kinase Inhibition
Pyrazolo[1,5-a]pyridine 2CDK22.3Anticancer
Pyrazolo[1,5-a]pyridine 3Mycobacterium tuberculosisn/aAntimicrobial

Case Study 1: Development of CDK2 Inhibitors

A focused study on pyrazolo[1,5-a]pyrimidine derivatives aimed at developing selective CDK2 inhibitors highlighted several promising candidates. These compounds were synthesized with various substituents at positions 3 and 7 to optimize their inhibitory effects. The study concluded that specific substitutions significantly enhanced both potency and selectivity against CDK2 compared to other kinases.

Case Study 2: Antituberculosis Screening

Another pivotal study utilized high-throughput screening techniques to identify pyrazolo[1,5-a]pyridine derivatives with activity against Mycobacterium tuberculosis. The lead compounds exhibited favorable pharmacokinetic profiles and low toxicity in preliminary assays, suggesting their potential for further development as therapeutic agents for tuberculosis.

Properties

CAS No.

1803281-15-3

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6H2

InChI Key

UYWHEYRFZVXHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1CCl

Origin of Product

United States

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